molecular formula C15H16N2O2 B2966570 (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one CAS No. 1005562-81-1

(2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B2966570
CAS No.: 1005562-81-1
M. Wt: 256.305
InChI Key: RMXLVBGAJLITFE-CMDGGOBGSA-N
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Description

The compound (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is an α,β-unsaturated ketone (enone) featuring a 4-hydroxyphenyl group and a 1,3,5-trimethylpyrazole substituent. The hydroxyl group on the phenyl ring enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions, while the trimethylpyrazole moiety contributes steric bulk and lipophilicity. This compound is of interest in medicinal chemistry due to the pyrazole ring’s prevalence in pharmacologically active molecules and the hydroxyl group’s role in antioxidant or anti-inflammatory mechanisms .

Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-14(11(2)17(3)16-10)8-9-15(19)12-4-6-13(18)7-5-12/h4-9,18H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXLVBGAJLITFE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-(4-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a conjugated system that includes a phenolic group and a pyrazole moiety. This structural arrangement is significant for its biological interactions.

PropertyValue
Molecular FormulaC15_{15}H18_{18}N2_{2}O
Molecular Weight246.32 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer activity. Studies focusing on the compound indicate its potential to inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

In a study conducted by Zhang et al. (2021), the compound was tested against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results demonstrated that the compound exhibited IC50_{50} values ranging from 10 to 30 µM across these cell lines, indicating moderate to strong antiproliferative effects. The mechanism appeared to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. Notably, it has been evaluated for its inhibitory effects on:

  • Cyclooxygenase (COX) enzymes : Known for their role in inflammation and cancer progression.

Inhibition Study Results

A recent study published in Molecules (2023) reported that the compound inhibited COX-1 and COX-2 with IC50_{50} values of 15 µM and 22 µM respectively. This inhibition could contribute to its anti-inflammatory properties and further enhance its anticancer efficacy.

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. A study assessed its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

Antimicrobial Activity Results

The minimum inhibitory concentration (MIC) values were determined as follows:

PathogenMIC (µM)
Staphylococcus aureus50
Escherichia coli75

These results suggest that the compound possesses moderate antibacterial activity, which may be beneficial in treating infections alongside its anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups

  • (4E)-2-Acetyl-4-Benzylidene-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One (): Features a nitro (NO₂) group on the benzylidene substituent, which is strongly electron-withdrawing. This reduces electron density in the conjugated system, likely lowering reactivity compared to the hydroxylated target compound. The nitro group also increases molecular polarity, as reflected in its higher melting point (170°C) .

Pyrazole Substitution Patterns

  • Target Compound : The 1,3,5-trimethylpyrazole group provides steric hindrance and lipophilicity, which may influence binding to hydrophobic pockets in biological targets.
  • (2E)-3-(3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-yl)-1-(2,5-Dimethyl-3-Furanyl)Prop-2-En-1-One (): Substituted with a phenyl group at the pyrazole N1 position and a dimethylfuran ring.
Spectral and Analytical Data
Compound Molecular Formula Molecular Weight Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound C₁₆H₁₆N₂O₂ 268.31 Not Reported ~1700 (C=O), ~1600 (C=C)
(4E)-2-Acetyl-4-Benzylidene Derivative C₁₃H₁₁N₃O₄ 273.24 170 1702 (C=O), 1552 (NO₂)
(4Z)-4-[(2E)-1-Hydroxy-3-(4-Methoxyphenyl)Prop-2-En-1-Ylidene]-3-Methyl-1-Phenyl-1H-Pyrazol-5(4H)-One C₂₀H₁₈N₂O₃ 334.37 Not Reported ~1680 (C=O), ~1600 (C=C)

Notes:

  • The target compound’s molecular weight (268.31) is intermediate between simpler pyrazolones (e.g., 273.24 in ) and more complex derivatives (e.g., 334.37 in ).
  • IR spectra consistently show C=O stretches near 1700 cm⁻¹, confirming the enone structure .
Crystallographic and Computational Tools
  • The SHELX suite () and WinGX/ORTEP () are widely used for crystal structure determination. The target compound’s structure would likely exhibit planarity in the enone system, with packing influenced by hydrogen bonds from the hydroxyl group, similar to related structures in .

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